![molecular formula C11H21NO2 B2882816 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol CAS No. 1218146-67-8](/img/structure/B2882816.png)

2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

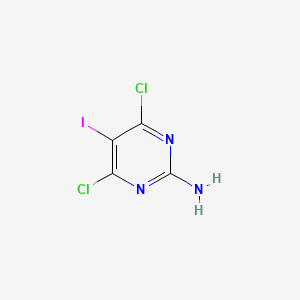

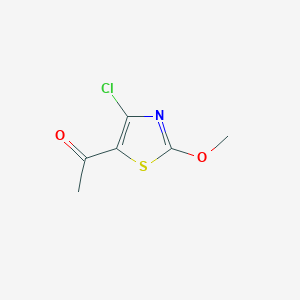

The compound “2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol” is a chemical compound with a complex structure. It contains an oxolane (tetrahydrofuran) ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The compound also contains a cyclohexanol group, which is a six-membered ring with one hydroxyl (-OH) group . The oxolane ring and the cyclohexanol group are connected by a methylene (-CH2-) group and an amino (-NH-) group .

Molecular Structure Analysis

The molecular structure of “2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol” is quite complex due to the presence of both an oxolane ring and a cyclohexanol group. The InChI code for this compound is 1S/C12H17NO2/c14-12-6-2-1-4-10 (12)8-13-9-11-5-3-7-15-11/h1-2,4,6,11,13-14H,3,5,7-9H2 , which provides a detailed description of its molecular structure .Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic Derivatives Synthesis

Research into the chemical properties and reactions of compounds structurally related to 2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol has led to the development of novel heterocyclic derivatives. For example, the synthesis of dimedone-annelated unusual heterocycles through the aza-Claisen rearrangement showcases the potential for creating unique molecular structures with potential applications in pharmaceuticals and materials science (Majumdar & Samanta, 2001).

Metal-Free Photosensitized Oxyimination

The metal-free photosensitization protocol for the installation of both amine and alcohol functionalities into alkene feedstocks in a single step, as described by Patra et al. (2021), represents a significant advancement in synthetic chemistry. This method provides a straightforward approach to creating 1,2-aminoalcohols, a prevalent structural component in high-value organic molecules, highlighting the importance of innovative synthetic strategies in enhancing molecule construction efficiency (Patra, Das, Daniliuc, & Glorius, 2021).

Advanced Organic Synthesis Techniques

Investigations into the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans and the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols versus cycloisomerization–hydromethoxylation demonstrate the role of advanced catalytic systems in organic synthesis. These processes enable the efficient and selective formation of complex molecular architectures, underscoring the critical role of catalysis in modern synthetic chemistry (Gabriele, Salerno, D. Pascali, Costa, & Chiusoli, 2000).

Molecular Recognition Applications

The use of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for molecular recognition of enantiomers of acids illustrates the compound's utility in analytical chemistry. This application enables the discrimination of isomers through NMR or fluorescence spectroscopy, providing a practical tool for the quantitative determination of chiral compounds, which is essential in various fields, including pharmaceutical analysis and materials science (Khanvilkar & Bedekar, 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(oxolan-2-ylmethylamino)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h9-13H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXWVUBYXIPTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2CCCO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)